![molecular formula C19H25N5 B2940658 N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 900296-51-7](/img/structure/B2940658.png)
N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is an intricate organic compound characterized by its unique pyrazolo[1,5-a]pyrimidine core structure. This compound is of notable interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine involves a multistep reaction process:
Formation of the pyrazolo[1,5-a]pyrimidine core: : This is typically achieved through the condensation of a 3-aminopyrazole derivative with a suitable diketone.
Substitution reactions: : The next step involves the selective introduction of methyl groups at the 2 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring.
Coupling with N,N-dimethylethane-1,2-diamine: : This is performed under specific conditions, often utilizing coupling reagents such as EDC or DCC, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely employ similar synthetic strategies, with optimizations for large-scale reactions such as:
Continuous flow reactors: : To maintain consistent reaction conditions and improve yield.
Catalysts: : Specific catalysts may be used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl.
Reduction: : Reduction reactions can be employed to reduce any double bonds within the structure.
Substitution: : Electrophilic and nucleophilic substitution reactions allow for the modification of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: : PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate).
Reducing agents: : NaBH₄ (Sodium borohydride), H₂/Pd-C (Hydrogen over Palladium on Carbon).
Substitution reagents: : Halides like Br₂ (Bromine) or I₂ (Iodine) for electrophilic substitutions.
Major Products Formed
Major products would depend on the reaction conditions and reagents but may include various substituted derivatives of the parent compound.
Aplicaciones Científicas De Investigación
N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is used in various fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Probes for studying enzyme interactions and cellular processes.
Medicine: : Potential pharmacological agent with applications in anti-inflammatory, anticancer, and antimicrobial therapies.
Industry: : Intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The compound’s mechanism of action typically involves:
Binding to molecular targets: : Such as enzymes or receptors.
Pathways involved: : Modulating signal transduction pathways or interacting with DNA/RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N'-[2,5-dimethyl-3-(4-methylphenyl)pyrimidin-2-yl]-N,N-dimethylethane-1,2-diamine
N'-[2,5-dimethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
N'-[2,5-dimethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
Uniqueness
Compared to similar compounds, N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine offers unique structural characteristics that can enhance binding affinity and specificity to its biological targets, making it a valuable compound in drug discovery and development.
There you go! Quite a fascinating compound, don’t you think?
Propiedades
IUPAC Name |
N-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-13-6-8-16(9-7-13)18-15(3)22-24-17(20-10-11-23(4)5)12-14(2)21-19(18)24/h6-9,12,20H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEVGMYCAONTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
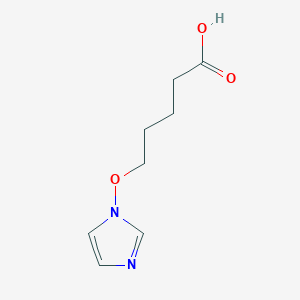
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)
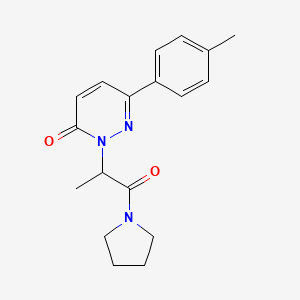

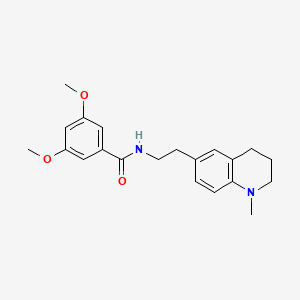
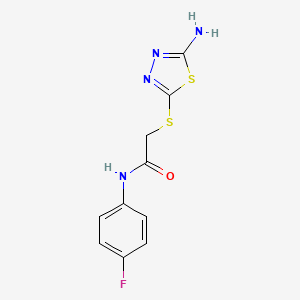
![Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2940587.png)

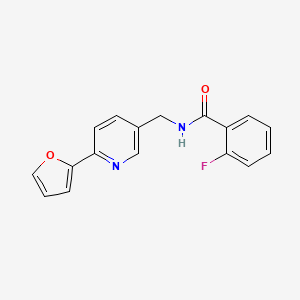
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B2940591.png)



![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)
